molecular formula C15H26O2 B14464397 4-(2,2-Dimethyl-6-methylidenecyclohexyl)butan-2-yl acetate CAS No. 68479-99-2

4-(2,2-Dimethyl-6-methylidenecyclohexyl)butan-2-yl acetate

Cat. No.: B14464397
CAS No.: 68479-99-2
M. Wt: 238.37 g/mol
InChI Key: GGSLLFSSNHTPMO-UHFFFAOYSA-N
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Description

4-(2,2-Dimethyl-6-methylidenecyclohexyl)butan-2-yl acetate is a chemical compound with the molecular formula C15H26O2. It is known for its unique structure, which includes a cyclohexane ring with multiple substituents.

Preparation Methods

The synthesis of 4-(2,2-Dimethyl-6-methylidenecyclohexyl)butan-2-yl acetate typically involves several steps. One common method starts with 2,2-dimethyl-6-oxocyclohexanecarboxylic acid methyl ester as the precursor. This compound undergoes a series of reactions, including reduction and esterification, to yield the final product . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency .

Chemical Reactions Analysis

4-(2,2-Dimethyl-6-methylidenecyclohexyl)butan-2-yl acetate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

4-(2,2-Dimethyl-6-methylidenecyclohexyl)butan-2-yl acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, serving as a building block for various chemical reactions.

    Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of fragrances and flavors, owing to its distinct chemical properties.

Mechanism of Action

The mechanism by which 4-(2,2-Dimethyl-6-methylidenecyclohexyl)butan-2-yl acetate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. For instance, the compound may bind to enzymes or receptors, altering their activity and resulting in downstream effects .

Properties

CAS No.

68479-99-2

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

4-(2,2-dimethyl-6-methylidenecyclohexyl)butan-2-yl acetate

InChI

InChI=1S/C15H26O2/c1-11-7-6-10-15(4,5)14(11)9-8-12(2)17-13(3)16/h12,14H,1,6-10H2,2-5H3

InChI Key

GGSLLFSSNHTPMO-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1C(=C)CCCC1(C)C)OC(=O)C

Origin of Product

United States

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